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Compound of Interest

Compound Name: 6-Chloro-2-nitropyridin-3-ol

Cat. No.: B1465010 Get Quote

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison and analysis of the thermochemical data for 6-

Chloro-2-pyridinol, a heterocyclic compound of significant interest in medicinal chemistry and

materials science. Understanding its thermodynamic properties is crucial for predicting its

stability, reactivity, and behavior in various physical states and solvent environments, which are

critical parameters in drug design, process development, and formulation.

A defining characteristic of 2-pyridinol and its derivatives is the existence of a tautomeric

equilibrium between the hydroxy (pyridinol) form and the oxo (pyridone) form. This equilibrium

is highly sensitive to the physical state, solvent polarity, and the nature of substituents on the

pyridine ring.[1][2] For 6-Chloro-2-pyridinol, this equilibrium between the enol (6-Chloro-2-

hydroxypyridine) and the keto (6-Chloro-2(1H)-pyridone) tautomers is a central theme in its

thermochemical profile.

Thermochemical Data of 6-Chloro-2-pyridinol
Direct experimental thermochemical data for 6-Chloro-2-pyridinol is not abundant in the

literature. However, key values have been reported, providing a foundation for its

thermodynamic characterization.
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Thermochemic
al Property

Value Units
Method/Condit
ions

Source

Enthalpy of

Tautomerization

(ΔrH°)

5.795 kJ/mol

Equilibrium

Constant (Eqk) in

Dioxane

[3]

Enthalpy of

Fusion (ΔfusH)
18.38 kJ/mol Not Specified [4]

Melting Point

(Tfus)
128-130 °C (lit.) [5]

The positive enthalpy of tautomerization (enol to keto form) in dioxane indicates that the

pyridone (keto) form is the more stable tautomer in this relatively non-polar solvent.[3] This is

consistent with studies of the parent compound, 2-pyridone, which is favored in polar solvents

and the solid state.[2][6]

Comparative Analysis with Benchmark Compounds
To contextualize the limited data for 6-Chloro-2-pyridinol, it is instructive to compare it with its

parent compound, 2-hydroxypyridine, and the fundamental heterocyclic core, pyridine.
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Compound
ΔfH°liquid
(kJ/mol)

ΔvapH°
(kJ/mol)

Tautomerism
Energy (Gas
Phase)

Notes

Pyridine 99.8 ± 0.6 40.29 ± 0.04 N/A

Extensive

experimental

data available.[7]

[8]

2-

Hydroxypyridine /

2-Pyridone

N/A N/A
~3 kJ/mol (favors

enol form)

The energy

difference

between

tautomers is

small and highly

solvent-

dependent.[1][6]

In the gas phase,

the hydroxy form

is slightly

favored.[9]

6-Chloro-2-

pyridinol
Not Available Not Available

+5.795 kJ/mol (in

Dioxane, favors

keto form)

The chloro-

substituent

appears to shift

the equilibrium

further towards

the pyridone

form compared

to the

unsubstituted

parent in the gas

phase.[3]

The comparison highlights how the chloro-substituent influences the tautomeric equilibrium.

While the parent 2-hydroxypyridine favors the enol form in the gas phase, the presence of the

electron-withdrawing chlorine atom in the 6-position appears to stabilize the pyridone tautomer,

as evidenced by the data in dioxane.
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Methodologies for Thermochemical
Characterization
The determination of thermochemical data relies on precise experimental techniques and is

increasingly supplemented by computational methods.

Experimental Protocols
A. Combustion Calorimetry

This is the primary method for determining the standard enthalpy of formation (ΔfH°) for

organic compounds.[10] The compound is completely combusted in a high-pressure oxygen

environment within a device called a bomb calorimeter. The heat released by the combustion is

absorbed by the surrounding water, and the temperature change is meticulously measured.

For halogenated compounds like 6-Chloro-2-pyridinol, a rotating bomb calorimeter is often

necessary to ensure that the combustion products (e.g., HCl) form a homogeneous solution,

which is crucial for accurate energy corrections.[11]

Experimental Workflow: Combustion Calorimetry
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Caption: Workflow for determining enthalpy of formation via combustion calorimetry.
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B. Sublimation and Vaporization Enthalpy Determination

The enthalpy of sublimation (ΔsubH°) is a measure of the intermolecular forces in the solid

state. It can be determined by measuring the vapor pressure of a substance as a function of

temperature using techniques like the transpiration method (inert gas flow) or Knudsen effusion

mass loss.[12][13] These methods are essential for deriving gas-phase thermochemical data

from solid-state measurements.

C. Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure the heat flow associated with phase

transitions. It is the most common method for determining the enthalpy of fusion (ΔfusH)—the

energy required to melt the solid—and the melting temperature (Tfus).

Experimental Workflow: Differential Scanning Calorimetry (DSC)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://pubs.rsc.org/en/content/articlelanding/2024/cp/d4cp01442a
https://www.mdpi.com/1099-4300/24/2/192
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1465010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Prepare Sample & Reference Pans
(Accurate Weighing)

Load Pans into DSC Cell

Program Temperature Ramp
(e.g., heat-cool-heat cycle)

Execute Thermal Program

Record Heat Flow vs. Temperature

Analyze Thermogram:
Integrate Peak Area to get ΔfusH

End

Click to download full resolution via product page

Caption: Workflow for measuring enthalpy of fusion using DSC.

Computational Protocols

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1465010?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1465010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


When experimental data is unavailable, computational chemistry provides powerful tools for

prediction. Quantum mechanical methods like Density Functional Theory (DFT) and ab initio

calculations (e.g., Møller-Plesset perturbation theory, MP2) can be used to calculate molecular

energies and, subsequently, thermochemical properties.[9][14]

For molecules like 6-Chloro-2-pyridinol, accurate calculations must account for:

Tautomerism: Calculating the energies of both the pyridinol and pyridone forms to predict the

equilibrium.[1]

Halogen Bonding: The chlorine atom can participate in halogen bonds, a type of non-

covalent interaction that can significantly influence crystal packing and sublimation energy.

[14][15]

Basis Sets and Functionals: The choice of the theoretical model is critical for achieving

accuracy, especially for systems with heteroatoms and non-covalent interactions.

Logical Workflow: Computational Thermochemistry
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Caption: A typical workflow for calculating thermochemical properties using quantum chemistry.

Conclusion and Future Directions
The available thermochemical data for 6-Chloro-2-pyridinol, while sparse, provides valuable

insights, particularly regarding its tautomeric preference for the pyridone form. Comparisons

with pyridine and 2-hydroxypyridine underscore the significant electronic influence of the

chlorine substituent.

For drug development professionals and researchers, this guide highlights a critical data gap. A

comprehensive experimental study employing combustion calorimetry, vapor pressure

measurements, and DSC would be invaluable for establishing a complete and reliable
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thermochemical profile for this important molecule. Such data would serve as a crucial

benchmark for validating and refining computational models, ultimately enabling more accurate

predictions of stability, solubility, and reactivity for this and related halogenated pyridinol

scaffolds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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